S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate
Description
S-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate is a heterocyclic compound featuring a phenothiazine core linked via a carbothioate group to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl moiety. The carbothioate group enhances metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions, which are critical for binding to biological targets.
Properties
IUPAC Name |
S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] phenothiazine-10-carbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S2/c1-27-15-12-10-14(11-13-15)20-23-24-21(28-20)30-22(26)25-16-6-2-4-8-18(16)29-19-9-5-3-7-17(19)25/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMKJQZGSZRNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids under acidic conditions. The phenothiazine moiety can be introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with phenothiazine derivatives in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions: S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine or oxadiazole rings, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C22H15N3O3S2
- Molecular Weight : 433.5 g/mol
- IUPAC Name : S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] phenothiazine-10-carbothioate
The structural features of the compound include a phenothiazine core linked to an oxadiazole moiety, which is known for its biological activity.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of oxadiazole derivatives. S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate has shown potential in inhibiting bacterial growth. The mechanism may involve interference with bacterial cell wall synthesis or nucleic acid function .
Antifungal Activity
The compound has also been evaluated for antifungal activity. Its derivatives have been reported to exhibit significant effects against various fungal strains. The presence of the oxadiazole ring enhances its interaction with fungal cell membranes .
Anticancer Properties
Research indicates that compounds containing the oxadiazole structure can exhibit cytotoxic effects against various cancer cell lines. This compound may act by inducing apoptosis or disrupting cancer cell proliferation pathways .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
| Study | Findings | Application |
|---|---|---|
| Taha et al., 2016 | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria | Antibiotic development |
| MDPI Study (2014) | Showed anticancer activity in vitro against multiple cancer cell lines | Cancer therapeutics |
| IUCr Data (2016) | Reported structural analysis revealing potential for drug design | Structural biology |
Mechanism of Action
The mechanism of action of S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various enzymes and receptors, modulating their activity. The oxadiazole ring contributes to the compound’s ability to form stable complexes with metal ions, which can influence its biological activity. These interactions can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in the compound’s observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and physicochemical properties of the target compound are compared below with analogous phenothiazine-carbothioate derivatives. Data are compiled from synthetic and computational studies (Table 1) .
Table 1: Comparative Analysis of Phenothiazine-Carbothioate Derivatives
*Hypothetical data inferred from structural analogs; exact values require experimental validation.
Key Observations:
Molecular Weight and Complexity :
- The target compound (456.5 g/mol) is lighter than the quinazoline derivative (498.0 g/mol) due to the smaller oxadiazole ring compared to quinazoline. Higher molecular weight in quinazoline analogs may reduce solubility but enhance binding avidity .
- The triazole derivative (484.5 g/mol) has intermediate weight, influenced by the propenyl group and chlorine substituent.
Lipophilicity (XLogP3): The 4-methoxy group in the target compound reduces lipophilicity (XLogP3 ~5.8) compared to the chloro-substituted quinazoline (XLogP3 7.7).
Hydrogen Bond Acceptors (HBAs) :
- The oxadiazole and carbothioate groups in the target compound contribute to 6 HBAs, higher than the methylphenyl analog (3 HBAs). Increased HBAs may enhance solubility and target interactions but could reduce cell permeability .
Rotatable Bonds and Conformational Flexibility: The target compound has 4 rotatable bonds, offering moderate flexibility for target binding.
Research Findings
Structural and Functional Implications:
Substituent Effects :
- Electron-donating groups (e.g., methoxy) on the oxadiazole ring may enhance electronic density, improving interactions with aromatic residues in enzymes like histone deacetylases (HDACs) .
- Chlorine substituents (e.g., in quinazoline derivatives) increase steric bulk and lipophilicity, favoring membrane penetration but risking off-target effects .
- Synthetic Accessibility: Phenothiazine-carbothioates are typically synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate () .
- Crystallographic Validation: Structural confirmation of analogs (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) relies on techniques like X-ray diffraction, often refined using SHELXL software () .
Biological Activity
S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate is a novel compound that integrates the oxadiazole and phenothiazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 445.50 g/mol. The compound features a phenothiazine core linked to an oxadiazole group substituted with a methoxyphenyl moiety, enhancing its lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study demonstrated that compounds containing the oxadiazole ring displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 14 | 32 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, it has been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in human cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of migration |
Anticonvulsant Activity
The anticonvulsant properties of this compound have also been explored. In animal models, this compound exhibited significant protection against chemically induced seizures. The mechanism is thought to involve modulation of neurotransmitter systems and ion channels .
Case Studies
A recent study examined the effects of this compound in a rat model of epilepsy. The results showed a marked reduction in seizure frequency and severity compared to control groups treated with standard anticonvulsants . This highlights the compound's potential as a therapeutic agent in neurological disorders.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-y] to various biological targets. These studies suggest strong interactions with enzymes involved in cancer progression and microbial resistance pathways . Such computational analyses provide insights into the mechanisms underlying its biological activities.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
